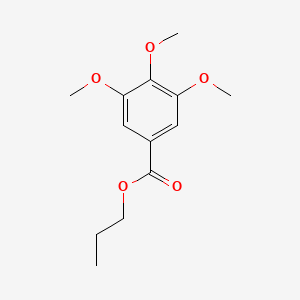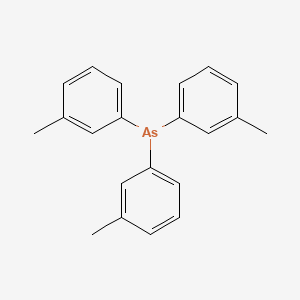
Tris(3-methylphenyl)arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(3-methylphenyl)arsane can be synthesized through the reaction of 3-methylphenylmagnesium bromide with arsenic trichloride. The reaction typically proceeds as follows:
- Preparation of 3-methylphenylmagnesium bromide by reacting 3-methylbromobenzene with magnesium in anhydrous ether.
- Addition of arsenic trichloride to the Grignard reagent (3-methylphenylmagnesium bromide) under an inert atmosphere to form this compound.
Industrial Production Methods: While industrial production methods for this compound are not well-documented, the synthesis generally involves similar steps as those used in laboratory settings, with adjustments for scale and efficiency. The use of automated reactors and continuous flow systems can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(3-methylphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tris(3-methylphenyl)arsine oxide.
Substitution: It can participate in substitution reactions where the arsenic atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Substitution: Reagents such as halogens or other electrophiles can be used under controlled conditions.
Major Products:
Oxidation: Tris(3-methylphenyl)arsine oxide.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Tris(3-methylphenyl)arsane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in the synthesis of novel organometallic compounds.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers. Its unique structure allows it to interact with biological molecules in specific ways.
Industry: The compound is used in the development of advanced materials, including semiconductors and polymers. Its properties make it suitable for use in electronic devices and other high-tech applications.
Mécanisme D'action
The mechanism of action of tris(3-methylphenyl)arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In the context of cancer research, this compound has been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
- Tris(2-methylphenyl)arsane
- Tris(4-methylphenyl)arsane
- Triphenylarsane
Comparison: Tris(3-methylphenyl)arsane is unique due to the position of the methyl groups on the phenyl rings. This structural difference can influence its reactivity and binding properties compared to its analogs. For example, tris(2-methylphenyl)arsane and tris(4-methylphenyl)arsane have different steric and electronic properties, which can affect their behavior in chemical reactions and biological systems.
Propriétés
Numéro CAS |
2606-63-5 |
|---|---|
Formule moléculaire |
C21H21As |
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
tris(3-methylphenyl)arsane |
InChI |
InChI=1S/C21H21As/c1-16-7-4-10-19(13-16)22(20-11-5-8-17(2)14-20)21-12-6-9-18(3)15-21/h4-15H,1-3H3 |
Clé InChI |
HTNUTGWZKFWGTF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)[As](C2=CC=CC(=C2)C)C3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


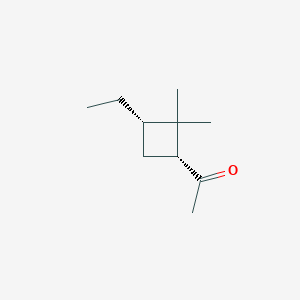
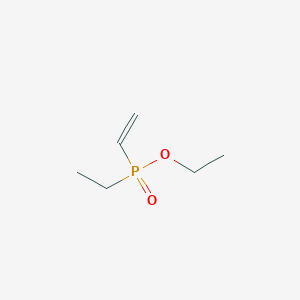
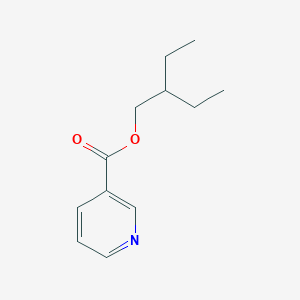
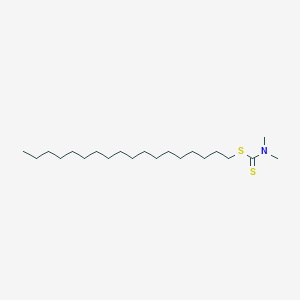

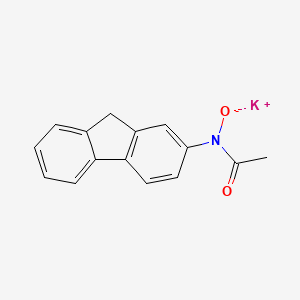
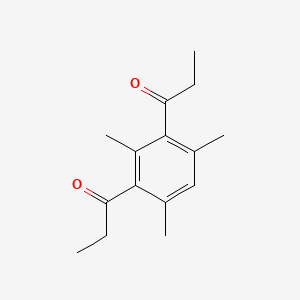

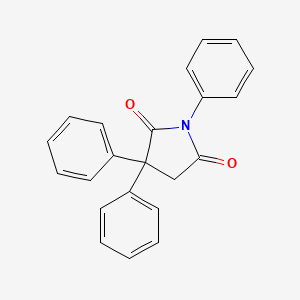
![butyl N-[(4-nitrophenyl)methylideneamino]carbamate](/img/structure/B14737846.png)
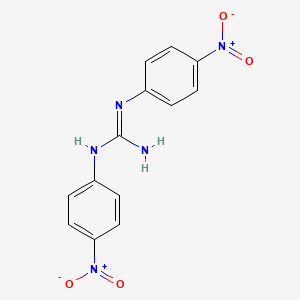
![[(e)-Pyridin-3-yldiazenyl]propanedinitrile](/img/structure/B14737858.png)

